4-ABN can be used as a derivatization reagent in capillary zone electrophoresis (CZE) for the analysis of aldoses, ketoses, and uronic acids. These are types of carbohydrates that can be difficult to separate and analyze directly using CZE. By derivatizing them with 4-ABN, they become more easily separated and identified. [Source: A study published in the Journal of Chromatography A: ]
-ABN is a valuable building block for the synthesis of various functional materials. For example, it can be used to prepare:
4-Aminobenzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 118.14 g/mol. It is also known by several other names, including p-aminobenzonitrile, p-cyanoaniline, and 1-amino-4-cyanobenzene. The compound features an amino group () and a cyano group () attached to a benzene ring, specifically at the para position relative to each other. This structural arrangement contributes to its unique chemical properties and reactivity .
Research indicates that 4-aminobenzonitrile exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential roles in:
Several methods have been developed for synthesizing 4-aminobenzonitrile:
4-Aminobenzonitrile finds applications across various fields:
Interaction studies involving 4-aminobenzonitrile focus on its behavior in biological systems and its interactions with various receptors or enzymes. These studies often employ techniques such as:
Several compounds share structural similarities with 4-aminobenzonitrile, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzonitrile | Lacks amino group; primarily used as a solvent. | |
Aniline | Contains only an amino group; used in dye synthesis. | |
p-Cyanophenol | Contains a hydroxyl group instead of an amino group; used in pharmaceuticals. | |
2-Aminobenzonitrile | Amino group at ortho position; different reactivity profile compared to para isomer. |
Uniqueness of 4-Aminobenzonitrile:
The presence of both the amino and cyano groups at the para position makes 4-aminobenzonitrile particularly versatile in synthetic chemistry and biological applications, distinguishing it from other similar compounds that lack one of these functional groups or have different positional isomers .
Acute Toxic;Irritant